N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide

Description

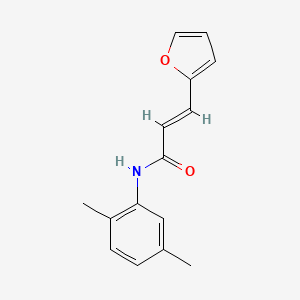

N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a 2,5-dimethylphenyl group attached to the amide nitrogen and a furan-2-yl moiety conjugated to the acrylamide backbone.

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

(E)-N-(2,5-dimethylphenyl)-3-(furan-2-yl)prop-2-enamide |

InChI |

InChI=1S/C15H15NO2/c1-11-5-6-12(2)14(10-11)16-15(17)8-7-13-4-3-9-18-13/h3-10H,1-2H3,(H,16,17)/b8-7+ |

InChI Key |

QMWPGWRCUOENAB-BQYQJAHWSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=CO2 |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

Formation of the acrylamide moiety: This can be achieved through the reaction of acryloyl chloride with an amine derivative.

Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

Substitution on the phenyl ring: The 2,5-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The acrylamide moiety can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenyl Rings

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Key Differences : The phenyl substituents are at the 3,5-positions instead of 2,5-, and the acrylamide group is replaced by a hydroxynaphthalene-carboxamide.

- Bioactivity: Exhibits potent photosynthesis-inhibiting activity (IC50 ~10 µM) in spinach chloroplasts, comparable to the 2,5-dimethylphenyl analog. This highlights that substituent position (2,5 vs.

N-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)acrylamide

- Key Differences : Methoxy groups replace methyl groups at the 2,5-positions.

- Implications: Methoxy groups are electron-withdrawing and increase polarity compared to methyl groups.

Variations in the Acrylamide Backbone

3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide

- Key Differences : The acrylamide is linked to a 4-hydroxy-3-methoxyphenyl group and a complex ethylamine side chain.

- Bioactivity: Demonstrates significant anti-inflammatory activity (IC50 = 17.00 µM) in nitric oxide inhibition assays, outperforming the reference compound quercetin. This underscores the importance of phenolic and methoxy groups in modulating anti-inflammatory responses .

N-trans-Feruloyl and N-trans-Coumaroyl Derivatives

- Key Differences: Feature phenolic or methoxy-substituted cinnamoyl groups instead of furan.

- Bioactivity : Such compounds exhibit neuroprotective and antiplatelet aggregation activities. For example, N-trans-feruloyl derivatives show PC12 cell protection at 10 µM , while furan-containing analogs may prioritize different bioactivities due to reduced hydrogen-bonding capacity .

Key Findings and Implications

Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) may stabilize charge transfer in photosynthesis inhibition, whereas methoxy groups (electron-withdrawing) could alter binding kinetics in other contexts .

Backbone Modifications : Replacing furan with hydroxynaphthalene or cinnamoyl groups shifts bioactivity profiles, emphasizing the acrylamide backbone's role in target specificity .

Biological Activity

N-(2,5-Dimethylphenyl)-3-(furan-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, mechanisms of action, and therapeutic implications of this compound, drawing on diverse research studies and findings.

Chemical Structure and Properties

This compound features a distinctive molecular structure that includes:

- Acrylamide moiety : Known for its reactivity and biological significance.

- Furan ring : Contributes to the compound's unique chemical properties and potential interactions with biological targets.

- Dimethylphenyl group : Enhances lipophilicity and may influence the compound's pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the acrylamide backbone through condensation reactions.

- Introduction of the furan moiety , which can be achieved via cyclization methods using furan derivatives.

- Purification and characterization using techniques such as NMR and mass spectrometry to confirm the structure.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. Notably:

- Mechanism of Action : The compound appears to inhibit key enzymes involved in cell proliferation, potentially through interaction with topoisomerase II. This inhibition leads to increased levels of reactive oxygen species (ROS), inducing apoptosis in cancer cells .

- Cell Lines Tested : Studies have shown efficacy against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations .

Selective Biological Targets

The compound may selectively target:

- Topoisomerases : Enzymes critical for DNA replication and repair.

- Cell Signaling Pathways : Modulation of pathways such as MAPK/ERK can influence cell growth and differentiation, contributing to its therapeutic effects .

Case Studies

- In Vitro Studies : In a study evaluating a series of acrylamide derivatives similar to this compound, several compounds showed potent topoisomerase II inhibitory activity without DNA intercalation. These compounds induced apoptosis in cancer cells while exhibiting low toxicity to normal cells .

- Molecular Docking Studies : Computational studies indicated strong binding affinities between this compound and target proteins involved in cancer progression. This supports its potential as a lead compound for further drug development .

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.